3-Oxo-2-pyrazin-2-ylpropanenitrile
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Overview
Description
3-Oxo-2-pyrazin-2-ylpropanenitrile is a chemical compound with the molecular formula C7H5N3O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-pyrazin-2-ylpropanenitrile typically involves the reaction of pyrazin-2-ylamine with suitable precursors under controlled conditions. One common method is the condensation reaction between pyrazin-2-ylamine and cyanoacetamide in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-2-pyrazin-2-ylpropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazines or nitriles.
Scientific Research Applications
3-Oxo-2-pyrazin-2-ylpropanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Oxo-2-pyrazin-2-ylpropanenitrile exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Oxo-2-pyrazin-2-ylpropanenitrile is structurally similar to other pyrazine derivatives, such as 3-Oxo-3-(pyridin-2-yl)propanenitrile. its unique chemical structure and reactivity profile distinguish it from these compounds. Other similar compounds include:
3-Oxo-3-(pyridin-2-yl)propanenitrile
2-Pyrazin-2-ylpropanenitrile
3-Oxo-2-pyrazin-2-ylpropanamide
These compounds share similarities in their core structures but differ in their functional groups and reactivity, leading to diverse applications and properties.
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Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-oxo-2-pyrazin-2-ylpropanenitrile |
InChI |
InChI=1S/C7H5N3O/c8-3-6(5-11)7-4-9-1-2-10-7/h1-2,4-6H |
InChI Key |
FJSGHQFVFIEEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C=O)C#N |
Origin of Product |
United States |
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